Lower Molecular Weight Confers a Lead‑Like Advantage Over the 4‑Bromophenyl and Indole Analogs
The target compound has a molecular weight of 260.33 g mol⁻¹, which is 47–87 Da lower than the two heaviest commercial analogs. This places it within the ‘lead‑like’ space (MW ≤ 350) and closer to the fragment‑like boundary, making it preferable for medicinal chemistry programs that prioritize low molecular weight starting points [1]. The 4‑bromophenyl analog (CAS 2097899‑55‑1) is 33 % heavier at 347.21 g mol⁻¹, and the indole analog (CAS 2097918‑82‑4) is 18 % heavier at 307.35 g mol⁻¹ [2].
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 260.33 |
| Comparator Or Baseline | 4‑Bromophenyl analog: 347.21; Indole analog: 307.35; 2‑Fluorophenyl analog: 300.33 |
| Quantified Difference | Target is 33 % lighter than 4‑bromophenyl analog, 18 % lighter than indole analog, and 15 % lighter than 2‑fluorophenyl analog. |
| Conditions | Computed by PubChem (XLogP3 3.0) using standardized pipeline. |
Why This Matters
Procurement for lead‑ or fragment‑based campaigns favors the lowest‑MW scaffold that retains functional handles; the target compound offers a 15–33 % mass reduction versus closest analogs.
- [1] PubChem Compound Summaries for CID 126853395, CID 5337164, CID 5812552, CID 5760284. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia product pages for CAS 2097871‑92‑4, 2097918‑82‑4, 2097918‑78‑8, and 2097899‑55‑1. Kuujia.com (2025). View Source
